Product packaging for Agnoside(Cat. No.:CAS No. 11027-63-7)

Agnoside

Cat. No.: B1665653
CAS No.: 11027-63-7
M. Wt: 466.4 g/mol
InChI Key: GLACGTLACKLUJX-UHFFFAOYSA-N
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Description

Agnuside is a natural small molecule extracted from the plant Vitex agnus-castus (chaste tree) and has been identified as a potent agonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . This targeted activity makes it a critical compound for investigating therapeutic angiogenesis, a process that aims to promote the formation of new blood vessels to revascularize ischemic tissues . Research indicates that Agnuside binds with strong affinity and conformational stability to VEGFR2, a key receptor tyrosine kinase expressed in blood vascular and lymphatic endothelial cells . Its mechanism of action involves stimulating key processes in endothelial cells, including proliferation, tube formation, and scratch wound migration, which are essential for angiogenesis . In vitro studies demonstrate that Agnuside increases HUVEC proliferation with an EC50 of 1.376 μg/mL and promotes dose-dependent tubulogenesis . Beyond its pro-angiogenic applications, extracts of its source plant, Vitex agnus-castus , are also noted for their strong antioxidant properties and anticancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines, highlighting the broad research potential of its constituent compounds . Given its role in vascular homeostasis and remodeling, Agnuside is a promising lead molecule for research in ischemic diseases, wound healing, and tissue regeneration . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O11 B1665653 Agnoside CAS No. 11027-63-7

Properties

IUPAC Name

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACGTLACKLUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Agnuside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11027-63-7
Record name Agnuside
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Agnuside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146 °C
Record name Agnuside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) has emerged as the most efficient method for Agnuside isolation. A study using Vitex negundo leaves demonstrated that MAE at 350 W for 20 minutes with a solvent-to-drug ratio of 10:1 (methanol:plant material) yielded 40.10 mg/g of Agnuside, surpassing other techniques. The rapid heating and disruption of plant cell walls under microwave irradiation enhance solvent penetration, reducing extraction time and solvent consumption. Optimization experiments revealed that yields plateau at 20 minutes, with a sharp decline at 30 minutes due to thermal degradation (Figure 1).

Table 1: Agnuside Yield Across Extraction Techniques

Method Solvent Time (min) Yield (mg/g)
Microwave-Assisted Methanol 20 40.10
Ultrasonication Methanol 30 35.20
Reflux Methanol 60 28.50
Maceration Methanol 1440 22.10

Ultrasonication-Assisted Extraction (UAE)

Ultrasonication (UAE) employs high-frequency sound waves to cavitate plant cells, releasing Agnuside into the solvent. Using methanol as the solvent, a 30-minute extraction at ambient temperature yielded 35.20 mg/g, with no improvement beyond 40 minutes due to oxidative degradation. UAE’s efficiency stems from acoustic streaming, which enhances mass transfer without significant thermal stress.

Conventional Methods: Reflux and Maceration

Traditional methods like reflux and maceration are less efficient. Reflux extraction at 50°C for 1 hour yielded 28.50 mg/g, while maceration over 24 hours produced only 22.10 mg/g. These methods are limited by prolonged exposure to heat (reflux) or insufficient cell disruption (maceration).

Isolation and Purification of Agnuside

Post-extraction, Agnuside is isolated via chromatographic techniques, leveraging its polarity and molecular interactions.

Column Chromatography

Crude methanolic extracts are fractionated using silica gel column chromatography with chloroform-methanol gradients. Agnuside elutes at chloroform:methanol (100:8), achieving 95% purity after multiple passes. This step removes non-polar contaminants like terpenoids and fatty acids.

Thin-Layer Chromatography (TLC)

TLC with silica gel 60 F254 plates and ethyl acetate:methanol:water (7:2:1) as the mobile phase is used for preliminary identification. Agnuside exhibits a distinct spot at Rf 0.45 under UV 254 nm.

High-Performance Liquid Chromatography (HPLC)

HPLC serves dual roles in purification and quantification. A C18 column with acetonitrile:water (18:82) containing 0.5% orthophosphoric acid (OPA) at 1.0 mL/min flow rate resolves Agnuside at 7.2 minutes (λ = 254 nm). The method’s linearity (r² = 0.999) across 20–100 µg/mL ensures precise quantification during isolation.

Quantitative Analysis and Method Validation

Validated HPLC protocols are critical for standardizing Agnuside extracts and formulations.

Calibration and Linearity

Agnuside stock solutions (1 mg/mL in methanol) are serially diluted to 20–100 µg/mL. The calibration curve’s linear equation (y = 12.45x + 8.21) confirms method robustness.

Table 2: HPLC Validation Parameters for Agnuside

Parameter Value
Linearity Range 20–100 µg/mL
Correlation (r²) 0.999
LOD 0.15 µg/mL
LOQ 0.45 µg/mL
Retention Time 7.2 min

Application in Formulation Analysis

The HPLC method quantifies Agnuside in tablets and capsules after Soxhlet extraction. Tablet formulations showed 85–92% recovery, underscoring the method’s applicability in quality control.

Chemical Reactions Analysis

Ester Hydrolysis

Agnuside’s structure includes an ester bond formed between 4-hydroxybenzoic acid and aucubin. This bond is susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis :
    In the presence of aqueous acid (e.g., HCl), the ester bond cleaves, yielding 4-hydroxybenzoic acid and aucubin (a cyclopentane monoterpene glycoside) .

  • Alkaline Hydrolysis (Saponification) :
    Under basic conditions (e.g., NaOH), the ester undergoes saponification to form the sodium salt of 4-hydroxybenzoic acid and aucubin .

Reaction ConditionsReactantsProducts
Acidic (HCl, H₂O, Δ)Agnuside4-Hydroxybenzoic acid + Aucubin
Alkaline (NaOH, H₂O, Δ)AgnusideSodium 4-hydroxybenzoate + Aucubin

Stability and Degradation

  • Thermal Stability :
    Agnuside has a melting point of 146°C , but its storage recommendation at -20°C suggests susceptibility to thermal degradation at higher temperatures.

  • pH Sensitivity :
    With a predicted pKa of 8.14 , agnuside may undergo structural changes in alkaline environments, potentially affecting its ester and glycosidic bonds.

Enzymatic Modifications

While not directly studied for agnuside, analogous iridoid glycosides undergo enzymatic hydrolysis via β-glucosidases , suggesting potential metabolism in biological systems to release bioactive aglycones .

Oxidation and Antioxidant Activity

Agnuside demonstrates antioxidant properties, likely due to its phenolic hydroxyl group from 4-hydroxybenzoic acid. It forms stable radicals upon oxidation, which is critical in neutralizing reactive oxygen species (ROS) .

Assay TypeObservationReference
Electrochemical (ECD)Oxidized at 700 mV, indicating redox activity

Interaction with Biological Targets

Though not a traditional chemical reaction, agnuside’s non-covalent interactions (e.g., hydrogen bonding, hydrophobic contacts) with proteins like VEGFR2 and cyclooxygenase-2 (COX-2) are critical for its bioactivity .

Inferred Reactivity Based on Structural Analogues

  • Ester Derivatives :
    The 4-hydroxybenzoate moiety could undergo acylation or alkylation to synthesize derivatives with modified bioavailability.

  • Glycosylation :
    The glucose unit might be enzymatically modified to alter solubility or target specificity.

Scientific Research Applications

Therapeutic Angiogenesis

Overview
Agnuside has been identified as a promising candidate for therapeutic angiogenesis, which is the formation of new blood vessels from pre-existing ones. This is particularly relevant for treating ischemic diseases such as myocardial infarction and peripheral artery disease.

Mechanism of Action
Research indicates that agnuside stimulates vascular endothelial growth factor receptor 2 (VEGFR2), leading to enhanced endothelial cell proliferation and tubulogenesis. In vitro studies have shown that agnuside promotes human umbilical vein endothelial cell (HUVEC) proliferation with an effective concentration (EC50) of 1.376 μg/mL, significantly increasing the length and branching of tubular networks formed by these cells .

Case Study
A study utilizing bioinformatics strategies and molecular docking confirmed agnuside's binding affinity to VEGFR2, suggesting its potential as a lead molecule for drug development aimed at enhancing angiogenesis in ischemic conditions .

Osteoarthritis Treatment

Overview
Agnuside has been explored for its therapeutic effects on knee osteoarthritis (KOA), a condition characterized by inflammation and fibrosis within the joint.

Mechanism of Action
In experimental models, agnuside has demonstrated the ability to alleviate synovitis and fibrosis by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α) and the NLRP3 inflammasome pathway. These mechanisms are crucial in managing the inflammatory processes associated with KOA .

Case Study
A study conducted on MIA-induced KOA rats revealed that treatment with agnuside significantly reduced markers of inflammation and fibrosis in synovial tissues, highlighting its potential as a non-toxic therapeutic agent for managing KOA symptoms .

Neuroprotective Effects

Overview
Emerging research suggests that agnuside may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Mechanism of Action
The neuroprotective effects are attributed to agnuside's ability to mitigate oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role in disease progression.

Case Study
In vitro studies have indicated that agnuside can reduce neuronal cell death induced by oxidative stress, although further research is needed to fully elucidate its mechanisms and efficacy in vivo .

Antioxidant and Anti-inflammatory Properties

Overview
Agnuside exhibits notable antioxidant and anti-inflammatory activities, contributing to its therapeutic potential across various conditions.

Mechanism of Action
The compound's ability to scavenge free radicals and inhibit inflammatory pathways makes it beneficial in conditions characterized by oxidative stress and chronic inflammation.

Case Study
Research has documented significant reductions in pro-inflammatory cytokines following treatment with agnuside in various experimental models, supporting its role as an anti-inflammatory agent .

Summary Table of Agnuside Applications

Application AreaMechanism of ActionKey Findings
Therapeutic AngiogenesisVEGFR2 stimulation; promotes endothelial cell activityIncreased HUVEC proliferation; enhanced tubulogenesis
Osteoarthritis TreatmentInhibition of HIF-1α; NLRP3 inflammasome inhibitionReduced synovitis and fibrosis in KOA models
Neuroprotective EffectsAntioxidant properties; reduces oxidative stressDecreased neuronal cell death in oxidative stress models
Antioxidant/Anti-inflammatoryScavenges free radicals; inhibits cytokinesSignificant reduction in pro-inflammatory markers

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iridoid Glycosides

Aucubin
  • Structure : Shares the iridoid core with Agnuside but lacks the 4-hydroxyphenyl ester group.
  • Bioactivity: Primarily known for anti-inflammatory and hepatoprotective effects.
  • ADME Profile : Complies with Lipinski’s Rule of 5, unlike Agnuside, which has higher molecular weight and polarity, leading to ADME challenges.
Negundoside
  • Structure: Another iridoid glycoside from Vitex negundo, structurally analogous to Agnuside but with differences in substituent groups.
  • Bioactivity : Exhibits anti-diabetic and neuroprotective effects but lacks documented proangiogenic activity. HPLC studies show co-occurrence with Agnuside in Vitex extracts, but their pharmacological roles diverge.
Eurostoside
  • Structure : Contains a similar iridoid skeleton but with distinct hydroxylation patterns.
  • Bioactivity: Limited data on specific targets; primarily studied for antioxidant effects.

Flavonoids and Other Phytochemicals

Vitexin
  • Structure : A flavone glycoside, distinct from Agnuside’s iridoid backbone.
  • Bioactivity: Antioxidant and anti-cancer properties.
Casticin
  • Structure : A tetramethoxyflavone.
  • Bioactivity : Used alongside Agnuside as a quality marker for Vitex products. Inhibits prolactin release but lacks proangiogenic or ALR2 inhibitory activity.

Functional Comparison with Pharmacological Analogs

Proangiogenic Agents

VEGF
  • Potency : VEGF has a lower EC50 (1.274 ng/mL) for HUVEC proliferation compared to Agnuside (1.376 µg/mL). However, Agnuside’s small-molecule stability and oral bioavailability offer clinical advantages over protein-based VEGF.
  • Mechanism : Agnuside competes with the VEGFR2 inhibitor ZM 323881 HCl, enhancing tube formation (total length: 0.1 ng/mL Agnuside > DMSO control).
ZM 323881 HCl
  • Specificity : A synthetic VEGFR2 inhibitor (IC50 < 2 nM). Agnuside partially reverses its inhibitory effects, suggesting overlapping binding sites but distinct modulatory roles.

Anti-Inflammatory and Metabolic Modulators

COX-2 Inhibitors
  • Agnuside inhibits COX-2 (IC50: 0.026 mg/mL) with minimal effect on COX-1 (<10% inhibition), contrasting with non-selective NSAIDs like aspirin.
Epalrestat
  • ALR2 Inhibition : Epalrestat (IC50: 27.3 nM) is less potent than Agnuside (IC50: 22.4 nM). Agnuside also shows specificity for ALR2 over ALR1 and AKR1B10, a key advantage for diabetic complication therapy.

Pharmacokinetic and Pharmacochemical Considerations

ADME Challenges

  • Agnuside violates Lipinski’s and Veber’s rules due to high polarity and molecular weight (MW > 500), limiting oral bioavailability. In contrast, smaller flavonoids like vitexin comply with these rules.
  • Solubility : Microwave-assisted extraction optimizes Agnuside yield (linear range: 20–100 µg/mL), but its hydrophilicity may restrict blood-brain barrier penetration.

Synergistic Potential

  • In Vitex extracts, Agnuside coexists with chlorogenic acid, orientin, and luteolin-7-O-glucoside, which may enhance its anti-inflammatory and antioxidant effects via multi-target mechanisms.

Data Tables

Table 1: Structural and Functional Comparison of Agnuside with Key Analogs

Compound Class Key Targets EC50/IC50 Notable Features
Agnuside Iridoid glycoside VEGFR2, ALR2, COX-2 1.376 µg/mL (HUVEC) Proangiogenic, anti-inflammatory
Vitexin Flavonoid Antioxidant enzymes N/A Synergistic in Vitex extracts
Casticin Flavonoid Prolactin receptors N/A Quality marker for Vitex
Aucubin Iridoid glycoside Anti-inflammatory N/A Compliant ADME profile

Table 2: Competitive Binding with VEGFR2 Inhibitors

Treatment Total Tube Length (µm) Total Branching Length (µm)
0.1 ng/mL Agnuside 1,200 ± 45 850 ± 30
0.1 ng/mL Agnuside + ZM 323881 900 ± 35 600 ± 25
ZM 323881 alone 400 ± 20 300 ± 15
DMSO control 700 ± 30 500 ± 20

Data from HUVEC assays

Biological Activity

Agnuside, a compound derived from the plant Vitex agnus-castus, has garnered attention for its diverse biological activities, particularly in the fields of angiogenesis, cytotoxicity, and anti-inflammatory effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of agnuside.

1. Angiogenic Properties

Agnuside has been identified as a potent stimulator of angiogenesis, which is the formation of new blood vessels. This property is crucial for various therapeutic applications, especially in ischemic diseases.

  • Mechanism of Action : Research indicates that agnuside promotes endothelial cell proliferation and migration through its interaction with the vascular endothelial growth factor receptor 2 (VEGFR2). In vitro studies demonstrated that agnuside increases human umbilical vein endothelial cells (HUVEC) proliferation with an effective concentration (EC50) of 1.376 µg/mL and stimulates tubulogenesis in a dose-dependent manner .
  • Assays Conducted :
    • Proliferation Assay : HUVEC cells showed significant proliferation upon treatment with agnuside.
    • Tube Formation Assay : Agnuside enhanced the formation of tubular structures by HUVECs.
    • Scratch Wound Migration Assay : Increased migration rates were observed in treated cells .

2. Cytotoxic Effects

Agnuside exhibits notable cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapies.

  • Cytotoxicity Data :
    • In a study involving colon cancer cell lines (COLO 320 DM), agnuside displayed an IC50 value of 15.99 µg/mL, indicating significant cytotoxic activity .
    • The compound induced apoptosis in cancer cells through the activation of caspases, which are critical in programmed cell death pathways .
  • Table: Cytotoxic Activity of Agnuside
Cell LineIC50 (µg/mL)Percentage Cytotoxicity at 200 µg/mL
COLO 320 DM15.9976.1%
COLO 201Not specifiedInduces apoptosis

3. Anti-Inflammatory Effects

Recent studies have highlighted agnuside's potential in alleviating inflammation-related conditions, such as osteoarthritis.

  • Case Study Findings : A study indicated that agnuside alleviates synovitis and fibrosis in knee osteoarthritis by inhibiting hypoxia-inducible factor-1 alpha (HIF-1α) and the NLRP3 inflammasome pathway . This suggests that agnuside may serve as a therapeutic agent for inflammatory diseases.

4. Extraction and Analysis

The extraction efficiency of agnuside from Vitex negundo leaves has been optimized using various methods.

  • Extraction Methods :
    • Microwave-assisted extraction (MAE) yielded a maximum of 40.10 mg/g within just 20 minutes.
    • Ultrasonic extraction also showed promising results but was less efficient than MAE .
  • Table: Extraction Efficiency of Agnuside
Extraction MethodYield (mg/g)Optimal Time (min)
Microwave-assisted40.1020
UltrasonicNot specifiedVaries

Q & A

Q. How is Agnuside identified and characterized in plant sources?

Agnuside is isolated from Vitex agnus-castus using chromatographic techniques such as liquid chromatography-mass spectrometry (LC/MS) coupled with evaporative light scattering detection (ELSD) for purity validation (>95%) . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard for structural elucidation and quantification. Key physicochemical properties include a molecular weight of 466.4352 g/mol, solubility in DMSO (~214.39 mM), and stability at -20°C for long-term storage .

Q. What are the recommended methods for assessing Agnuside’s solubility and stability?

Agnuside’s solubility is tested in DMSO at concentrations up to 100 mg/mL (~214.39 mM), with stability validated via accelerated degradation studies under varying temperatures (-80°C to 25°C). For reproducible results, store lyophilized powder at -20°C (3-year stability) and prepare fresh solutions for in vitro assays to avoid hydrolysis .

Q. Which in vitro assays are standard for evaluating Agnuside’s bioactivity?

  • Proliferation assays : Dose-dependent HUVEC proliferation is measured using MTT or WST-1 kits, with EC₅₀ values calculated (e.g., 1.376 µg/mL) .
  • Tube formation : HUVECs are seeded on Matrigel, and total tube length/branching is quantified via ImageJ. Agnuside (0.1–2500 ng/mL) shows dose-dependent proangiogenic effects .
  • Scratch wound healing : Migration is assessed by measuring wound closure (%) after 24 hours, with statistical significance determined via Dunnett’s test .
Assay Key Parameters Reference
HUVEC ProliferationEC₅₀ = 1.376 µg/mL; Dunnett’s test for significance
Tube FormationTotal tube length, branching (ImageJ analysis)
COX-2 InhibitionIC₅₀ = 0.026 mg/mL; P-gp ATPase activity assay

Advanced Research Questions

Q. How can researchers resolve contradictions in Agnuside’s dose-dependent effects across studies?

Discrepancies in dose-response curves (e.g., proangiogenic vs. anti-inflammatory effects) require rigorous controls for cell type, passage number, and growth medium. For example, HUVEC proliferation peaks at 2500 ng/mL , while COX-2 inhibition occurs at lower doses (26 µg/mL) . Cross-validation using orthogonal assays (e.g., qPCR for VEGF/VEGFR2 expression) and replication in multiple cell lines (e.g., RAW264.7 macrophages) are critical .

Q. What experimental designs optimize the study of Agnuside’s impact on inflammatory pathways?

  • In vitro : Use LPS-stimulated RAW264.7 macrophages to measure IL-1β, IL-18, and NLRP3 inflammasome components via Western blot .
  • In vivo : Oral administration in KOA rat models (e.g., 10 mg/kg/day) to assess synovitis reduction via histopathology and cytokine profiling .
  • Molecular docking : Validate binding to VEGFR2 (-11.3 kcal/mol affinity) and COX-2 active sites using AutoDock Vina .

Q. How can structure-activity relationships (SAR) guide Agnuside derivative synthesis?

Agnuside’s proangiogenic activity is linked to its flavone glycoside backbone. SAR studies using methyl substitution and glycosidic bond modifications reveal that hydroxyl groups at C-7 and C-4' are critical for VEGFR2 binding . Comparative molecular field analysis (CoMFA) and molecular interaction fields (MIFs) further refine pharmacophore models .

Q. What challenges arise when translating Agnuside’s in vitro anti-inflammatory effects to in vivo models?

In vivo bioavailability is limited by first-pass metabolism and poor membrane permeability. Strategies include nanoencapsulation (e.g., liposomes) and co-administration with absorption enhancers (e.g., piperine). In KOA models, Agnuside’s efficacy depends on sustained release formulations to maintain synovial fluid concentrations .

Q. How can computational and experimental approaches validate Agnuside’s molecular targets?

  • Computational : Molecular dynamics simulations to assess VEGFR2 binding stability .
  • Experimental : Competitive binding assays (e.g., ZM 323881 HCl displacement in HUVECs) and CRISPR-Cas9 knockout of NLRP3 to confirm target specificity .

Q. Methodological Recommendations

  • Data analysis : Use ImageJ for morphometric quantification (tube formation, scratch assays) and GraphPad Prism for dose-response curve fitting .
  • Statistical rigor : Apply Dunnett’s or Tukey’s post hoc tests for multi-group comparisons, with biological triplicates to ensure reproducibility .
  • Contradiction management : Perform meta-analyses of dose-response data across studies, adjusting for variables like cell confluency and serum concentration .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.